![molecular formula C10H11BrO B2729747 6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran CAS No. 1393534-22-9](/img/structure/B2729747.png)
6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran
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Description
6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as BDDB, and it is a member of the benzofuran family of compounds. BDDB has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Synthesis and Chemical Reactivity
Benzofuran derivatives are utilized in the synthesis of various complex molecules due to their reactivity and functional group compatibility. For instance, a study on the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds showcases the versatility of benzofurans in creating pharmaceutical molecules such as benzbromarone and amiodarone (Wenbo Huang et al., 2019). Additionally, the regioselective synthesis of pyrimidine annelated heterocycles from a related substrate illustrates the potential of bromo-substituted benzofurans in synthesizing heterocyclic compounds with high yields, further highlighting their importance in chemical synthesis and drug development (K. Majumdar et al., 2001).
Antimicrobial and Anticancer Activities
Research has also explored the antimicrobial and anticancer activities of benzofuran derivatives. A study on the design, synthesis, and evaluation of novel dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities, suggesting the therapeutic potential of benzofuran compounds in medical research and treatment (E. Rajanarendar et al., 2013). Another investigation into the synthesis and characterization of new benzofuran substituted chalcones revealed their anticancer activity against human breast and prostate cancer cell lines, further supporting the role of benzofuran derivatives in developing new anticancer agents (D. Coskun et al., 2016).
Pharmacokinetics, Pharmacodynamics, and Toxicology
The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including benzofurans, have been studied to understand their health risks and potential therapeutic applications. Research into NPS like 2C-B, 4-fluoroamphetamine, and benzofurans has shown that their clinical effects are comparable to common illicit drugs like amphetamine and MDMA, highlighting the need for further investigation into their therapeutic potentials and safety profiles (J. J. Nugteren-van Lonkhuyzen et al., 2015).
properties
IUPAC Name |
6-bromo-3,3-dimethyl-2H-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPHBYAQDAORRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran | |
CAS RN |
1393534-22-9 |
Source
|
Record name | 6-bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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